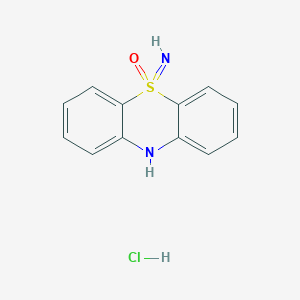

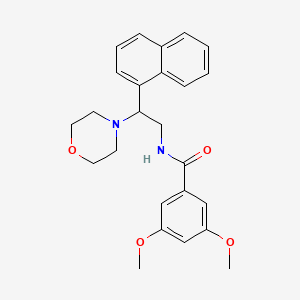

![molecular formula C15H15ClN2OS B2842673 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865181-21-1](/img/structure/B2842673.png)

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzo[d]thiazol-2(3H)-ylidene derivative with a compound containing a prop-2-yn-1-yl group and a pivalamide group . The exact conditions and reagents used would depend on the specific synthesis route chosen.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2(3H)-ylidene group suggests that the compound might have aromatic properties . The prop-2-yn-1-yl group could introduce unsaturation into the molecule, potentially leading to interesting reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The benzo[d]thiazol-2(3H)-ylidene group might participate in aromatic substitution reactions, while the prop-2-yn-1-yl group could be involved in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d]thiazol-2(3H)-ylidene group might contribute to its aromaticity and stability, while the prop-2-yn-1-yl group could affect its reactivity .Scientific Research Applications

Structural and Functional Properties

Thiazolides, including derivatives similar to "(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide," are known for their broad spectrum of anti-infective activities against a variety of pathogens. The structural modification of these compounds, such as varying substituents on the benzothiazole ring, plays a crucial role in determining their biological activities and mechanisms of action. For example, the presence or absence of a nitro group on the thiazole ring can significantly affect the compound's activity against different pathogens and cancer cells. Research has shown that modifications leading to the removal of the bromide atom on the thiazole ring result in a strong reduction of cell death induction in colon cancer cells, highlighting the importance of structural elements in determining biological outcomes (Brockmann et al., 2014).

Mechanism of Action

The mode of action of thiazolides and their derivatives is multifaceted, involving interaction with various cellular targets. One study revealed that thiazolides can induce apoptosis in colorectal tumor cells by interacting with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1), indicating that both GSTP1 enzymatic activity and glutathione (GSH) levels are critical factors in thiazolide-induced cell death. This suggests that thiazolides could serve as a basis for developing novel anticancer therapies, especially for cancers with overexpressed GSTP1 (Brockmann et al., 2014).

Therapeutic Applications

The wide-ranging activities of thiazolides, including compounds similar to "(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide," extend beyond their anti-infective properties to potential anticancer applications. Thiazolides have been shown to inhibit the growth and induce apoptosis in human colon cancer cells through mechanisms dependent on GSTP1 expression and activity, suggesting their potential utility in cancer therapy. Additionally, the interaction of thiazolides with cellular enzymes and their ability to modulate glutathione levels further underscore their therapeutic potential in managing diseases characterized by oxidative stress and impaired detoxification processes (Brockmann et al., 2014).

properties

IUPAC Name |

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c1-5-8-18-11-7-6-10(16)9-12(11)20-14(18)17-13(19)15(2,3)4/h1,6-7,9H,8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOXZKNWHXTXAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

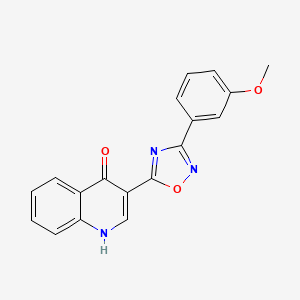

![Furan-2-yl-[4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B2842590.png)

![N-(2-furylmethyl)-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2842592.png)

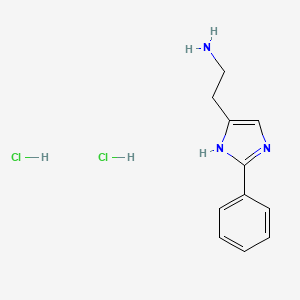

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2842598.png)

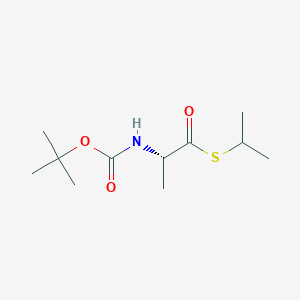

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2842601.png)

![2-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetonitrile](/img/structure/B2842604.png)

![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)